molecular formula C54H111O13P B12687893 tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate CAS No. 94160-14-2

tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate

Cat. No.: B12687893
CAS No.: 94160-14-2
M. Wt: 999.4 g/mol
InChI Key: YTJJNMBLBMRQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate is a chemical compound known for its unique structure and properties. It is a type of organophosphate, which are compounds containing phosphorus atoms bonded to organic groups. This compound is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate typically involves the reaction of phosphorus oxychloride with 2-[2-(2-dodecoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

POCl3+3HOCH2CH2OCH2CH2OCH2CH2OC12H25(HOCH2CH2OCH2CH2OCH2CH2OC12H25)3PO+3HClPOCl_3 + 3 HOCH_2CH_2OCH_2CH_2OCH_2CH_2OC_{12}H_{25} \rightarrow (HOCH_2CH_2OCH_2CH_2OCH_2CH_2OC_{12}H_{25})_3PO + 3 HCl POCl3​+3HOCH2​CH2​OCH2​CH2​OCH2​CH2​OC12​H25​→(HOCH2​CH2​OCH2​CH2​OCH2​CH2​OC12​H25​)3​PO+3HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphites or phosphonates.

Scientific Research Applications

Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.

    Industry: The compound is used in the production of flame retardants, plasticizers, and lubricants.

Mechanism of Action

The mechanism of action of tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including phosphorylation and dephosphorylation reactions. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Tris[2-(2-methoxyethoxy)ethyl] phosphate
  • Tris[2-(2-ethoxyethoxy)ethyl] phosphate
  • Tris[2-(2-butoxyethoxy)ethyl] phosphate

Uniqueness

Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers. Additionally, its structure allows for specific interactions with biological membranes, enhancing its utility in biomedical applications.

Properties

CAS No.

94160-14-2

Molecular Formula

C54H111O13P

Molecular Weight

999.4 g/mol

IUPAC Name

tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate

InChI

InChI=1S/C54H111O13P/c1-4-7-10-13-16-19-22-25-28-31-34-56-37-40-59-43-46-62-49-52-65-68(55,66-53-50-63-47-44-60-41-38-57-35-32-29-26-23-20-17-14-11-8-5-2)67-54-51-64-48-45-61-42-39-58-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3

InChI Key

YTJJNMBLBMRQOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOP(=O)(OCCOCCOCCOCCCCCCCCCCCC)OCCOCCOCCOCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.